molecular formula C11H12O6 B3053267 Methyl 2-ethoxy-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate CAS No. 526221-05-6

Methyl 2-ethoxy-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B3053267
CAS No.: 526221-05-6
M. Wt: 240.21 g/mol
InChI Key: NADHJARXJVTPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-ethoxy-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate is an organic compound with the molecular formula C11H12O6 It is a derivative of benzo[d][1,3]dioxole, a bicyclic compound containing a benzene ring fused with a dioxole ring

Scientific Research Applications

Methyl 2-ethoxy-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethoxy-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate typically involves the esterification of the corresponding carboxylic acid. One common method involves the reaction of 2-ethoxy-7-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethoxy-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-ethoxy-7-oxo-benzo[d][1,3]dioxole-5-carboxylate, while reduction of the ester group may produce 2-ethoxy-7-hydroxybenzo[d][1,3]dioxole-5-methanol.

Mechanism of Action

The mechanism of action of Methyl 2-ethoxy-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate
  • Methyl 6-hydroxybenzo[d][1,3]dioxole-5-carboxylate

Uniqueness

Methyl 2-ethoxy-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate is unique due to the presence of the ethoxy group at the 2-position, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

methyl 2-ethoxy-7-hydroxy-1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O6/c1-3-15-11-16-8-5-6(10(13)14-2)4-7(12)9(8)17-11/h4-5,11-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADHJARXJVTPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1OC2=CC(=CC(=C2O1)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462691
Record name 1,3-Benzodioxole-5-carboxylic acid, 2-ethoxy-7-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

526221-05-6
Record name 1,3-Benzodioxole-5-carboxylic acid, 2-ethoxy-7-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-ethoxy-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate
Reactant of Route 2
Methyl 2-ethoxy-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-ethoxy-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 2-ethoxy-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 2-ethoxy-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2-ethoxy-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.